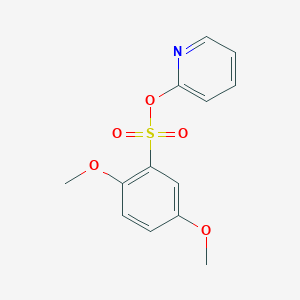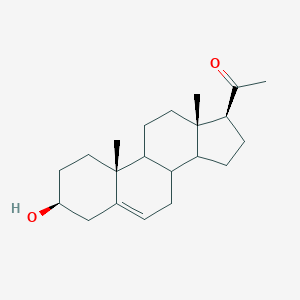
Pregnenolone
Übersicht
Beschreibung
Pregnenolon ist ein natürlich vorkommendes Steroidhormon, das als Vorläufer für verschiedene andere Steroidhormone dient, darunter Progesteron, Cortisol und Testosteron . Es wird aus Cholesterin synthetisiert und spielt eine entscheidende Rolle bei der Biosynthese von Steroidhormonen in den Nebennieren, Gonaden und im Gehirn . Pregnenolon ist auch für seine Neurosteroidaktivität bekannt und beeinflusst kognitive Funktionen und Stimmungsregulation .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Pregnenolon kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die mikrobielle Umwandlung von Cholesterin unter Verwendung rekombinanter Stämme von Mycolicibacterium smegmatis, die Säugetier-Steroidogeneseezyme exprimieren . Diese Methode beinhaltet die Umwandlung von Cholesterin in Pregnenolon durch eine Reihe enzymatischer Reaktionen, einschließlich Hydroxylierung und Deprotektionsschritten.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Pregnenolon häufig durch die chemische Synthese von Cholesterinderivaten hergestellt. Der Prozess beinhaltet typischerweise die Verwendung von chemischen Reagenzien wie Methyl-t-butylether für die Flüssig-Flüssig-Extraktion und Hydroxylamin für die Derivatisierung . Das resultierende Pregnenolon wird dann unter Verwendung chromatographischer Techniken gereinigt, um eine hohe Reinheit und Ausbeute zu erzielen .
Wirkmechanismus
Mode of Action
Pregnenolone acts as a neurosteroid , modulating neurotransmitter systems, including GABA and NMDA receptors . It is an allosteric endocannabinoid, serving as a negative allosteric modulator of the CB1 receptor . This means it can change the shape of the receptor and influence how it interacts with other substances.
Biochemical Pathways
This compound is a precursor or metabolic intermediate in the biosynthesis of most steroid hormones . It is produced from cholesterol through the action of the enzyme CYP11A1 . This compound can be converted into other derivatives such as pregnane, androstane, and sulfated neurosteroids . These metabolites have various roles in neuroprotection, neurite growth, and memory enhancement .
Pharmacokinetics
It is known that this compound can be metabolized into other steroids . The impact of these properties on this compound’s bioavailability is currently unclear.
Result of Action
This compound and its sulfate ester may improve cognitive and memory function . It is also involved in a natural negative feedback loop against CB1 receptor activation in animals . This means it can prevent CB1 receptor agonists, like tetrahydrocannabinol (the main active constituent in cannabis), from fully activating the CB1 .
Biochemische Analyse
Biochemical Properties
Pregnenolone promotes microtubule polymerization . It is the first substance in the steroid-synthetic pathway; it can be further metabolized into other steroids . Therefore, it interacts with various enzymes, proteins, and other biomolecules in these pathways .
Cellular Effects
This compound has been observed to have various effects on cells. For instance, it reduces stress and negative symptoms of schizophrenia, promotes memory, as well as recovery from spinal cord injury . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it promotes microtubule polymerization . It also interacts with various biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a synthetic this compound analog was observed to promote microtubule dynamics and neural development .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced from cholesterol through the action of CYP11A1 (cytochrome P450scc) . It can be converted to other derivatives such as pregnane, androstane, and sulfated neurosteroids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pregnenolone can be synthesized through several methods. One common approach involves the microbial transformation of cholesterol using recombinant strains of Mycolicibacterium smegmatis expressing mammalian steroidogenesis enzymes . This method involves the conversion of cholesterol to this compound through a series of enzymatic reactions, including hydroxylation and deprotection steps.
Industrial Production Methods: In industrial settings, this compound is often produced through the chemical synthesis of cholesterol derivatives. The process typically involves the use of chemical reagents such as methyl t-butyl ether for liquid-liquid extraction and hydroxylamine for derivatization . The resulting this compound is then purified using chromatographic techniques to achieve high purity and yield .
Analyse Chemischer Reaktionen
Reaktionstypen: Pregnenolon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So kann es beispielsweise durch das Enzym 3-beta-Hydroxysteroiddehydrogenase in Progesteron oder durch 17-alpha-Hydroxylase in 17-Hydroxy-Pregnenolon umgewandelt werden .
Häufige Reagenzien und Bedingungen:
Oxidation: Pregnenolon kann mit Reagenzien wie Chromtrioxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln wie Thionylchlorid oder Phosphortribromid.
Wichtigste gebildete Produkte:
Progesteron: Durch Oxidation von Pregnenolon gebildet.
17-Hydroxy-Pregnenolon: Durch Hydroxylierungsreaktionen gebildet.
4. Wissenschaftliche Forschungsanwendungen
Pregnenolon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Steroidhormone verwendet.
Biologie: Wird für seine Rolle bei der Biosynthese von Steroidhormonen und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird für seine potenziellen therapeutischen Wirkungen auf kognitive Funktionen, Gedächtnis und affektive Störungen untersucht.
Industrie: Wird bei der Herstellung von steroidbasierten Arzneimitteln und Nahrungsergänzungsmitteln verwendet.
5. Wirkmechanismus
Pregnenolon übt seine Wirkungen durch mehrere Mechanismen aus:
Neurosteroidaktivität: Es moduliert Neurotransmittersysteme, darunter Gamma-Aminobuttersäure (GABA)- und N-Methyl-D-Aspartat (NMDA)-Rezeptoren, die für kognitive Funktionen und Stimmungsregulation von entscheidender Bedeutung sind.
Steroidhormonvorläufer: Es dient als Vorläufer für die Synthese anderer Steroidhormone und beeinflusst verschiedene physiologische Prozesse.
Molekulare Ziele und Wege: Pregnenolon bindet an das Mikrotubuli-assoziierte Protein 2 (MAP2) im Gehirn und verbessert die synaptische Funktion und Myelinisierung.
Wissenschaftliche Forschungsanwendungen
Pregnenolone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the biosynthesis of steroid hormones and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects on cognitive function, memory, and mood disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.
Vergleich Mit ähnlichen Verbindungen
Pregnenolon ist unter den Steroidhormonen einzigartig aufgrund seiner Rolle als Vorläufer für eine breite Palette anderer Hormone. Ähnliche Verbindungen umfassen:
Dehydroepiandrosteron (DHEA): Ein Steroidhormon, das aus Pregnenolon synthetisiert wird und an der Produktion von Androgenen und Östrogenen beteiligt ist.
Die Einzigartigkeit von Pregnenolon liegt in seinem breiten Einfluss auf die Synthese mehrerer Steroidhormone und seiner direkten Neurosteroidaktivität, die es von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
CAS-Nummer |
145-13-1 |
|---|---|
Molekularformel |
C21H32O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1 |
InChI-Schlüssel |
ORNBQBCIOKFOEO-OYZZJKLHSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomerische SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
192 °C |
Key on ui other cas no. |
145-13-1 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Löslichkeit |
0.00706 mg/mL at 37 °C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

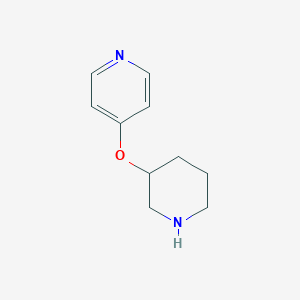
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B344553.png)
![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide](/img/structure/B344555.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)
![1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344557.png)
![1-(4-fluorobenzyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B344558.png)
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344560.png)
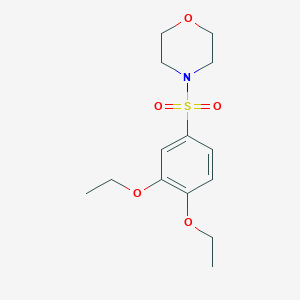

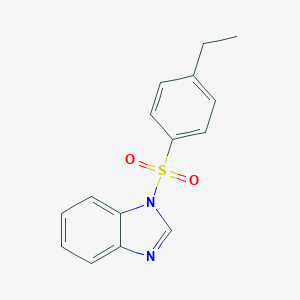
![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)
